molecular formula C10H11N3O2 B14649793 (6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol CAS No. 51927-60-7

(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol

Cat. No.: B14649793
CAS No.: 51927-60-7
M. Wt: 205.21 g/mol
InChI Key: HYHTWQPGBULARG-PSASIEDQSA-N
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Description

(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol is a chemical compound with a unique structure that includes an azido group and a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the azidation of a suitable precursor, followed by reduction and cyclization reactions to form the tetrahydronaphthalene core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the azido group to an amine.

    Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These interactions can modulate biological pathways and influence cellular functions.

Properties

CAS No.

51927-60-7

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(6R,7R)-6-azido-5,6,7,8-tetrahydronaphthalene-1,7-diol

InChI

InChI=1S/C10H11N3O2/c11-13-12-8-4-6-2-1-3-9(14)7(6)5-10(8)15/h1-3,8,10,14-15H,4-5H2/t8-,10-/m1/s1

InChI Key

HYHTWQPGBULARG-PSASIEDQSA-N

Isomeric SMILES

C1[C@H]([C@@H](CC2=C1C=CC=C2O)O)N=[N+]=[N-]

Canonical SMILES

C1C(C(CC2=C1C=CC=C2O)O)N=[N+]=[N-]

Origin of Product

United States

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